1-(3,4-Dichlorophenyl)piperazine
Overview
Description
1-(3,4-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 g/mol . It is an N-substituted piperazine derivative, characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
1-(3,4-Dichlorophenyl)piperazine has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
1-(3,4-Dichlorophenyl)piperazine is an N-substituted piperazine It’s known that piperazine derivatives can interact with various receptors and transporters in the body .
Mode of Action
It’s known that piperazine derivatives can have multiple pharmacological properties, such as anti-inflammatory, anti-allergic, and anti-platelet effects, similar to other h1-receptor antagonists .
Biochemical Pathways
It’s known that piperazine derivatives can affect various biochemical pathways due to their interaction with different receptors and transporters .
Pharmacokinetics
The compound’s freezing point is 33565K and its boiling point is 64373K . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .
Result of Action
It’s known that piperazine derivatives can have various effects on the body due to their interaction with different receptors and transporters .
Action Environment
It’s known that various environmental factors can affect the action of piperazine derivatives .
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)piperazine typically involves the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride . The reaction is carried out under controlled conditions, with the charging temperature ranging from 90-120°C and the reaction temperature maintained between 120-220°C . After the reaction, the product is purified using protonic solvents to achieve high purity levels suitable for industrial production .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3) . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: Similar in structure but with chlorine atoms at the 2 and 3 positions, leading to different chemical and biological properties.
1-(4-Chlorophenyl)piperazine: Contains only one chlorine atom at the 4 position, resulting in distinct reactivity and applications.
1-Phenylpiperazine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJLKKZSWWVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205883 | |
Record name | 1-(3,4-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-67-0 | |
Record name | 1-(3,4-Dichlorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57260-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dichlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(3,4-dichlorophenyl)piperazine in the synthesis of triazene derivatives?
A1: this compound serves as a secondary arylpiperazine reactant in the synthesis of novel triazene derivatives []. The research aimed to synthesize a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines, with this compound being one of the variations in the series.
Q2: How is this compound incorporated into the final triazene structure?
A2: The synthesis involves a diazotization reaction of a primary arylamine, followed by diazonium coupling with this compound []. This coupling reaction results in the formation of a triazene structure where the this compound moiety is linked to one of the nitrogen atoms in the triazene group.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.